molecular formula C14H22ClN3O3 B13448114 Metoclopramide-d3 N-Oxide

Metoclopramide-d3 N-Oxide

Cat. No.: B13448114
M. Wt: 318.81 g/mol
InChI Key: ZEJQXOWYPGUAMD-HPRDVNIFSA-N
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Description

Metoclopramide-d3 N-Oxide is a deuterated derivative of Metoclopramide, a well-known antiemetic and gastroprokinetic agent. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the parent molecule, Metoclopramide. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metoclopramide-d3 N-Oxide typically involves the oxidation of Metoclopramide-d3. The process begins with the preparation of Metoclopramide-d3, which is achieved by substituting three hydrogen atoms with deuterium atoms in the Metoclopramide molecule. The oxidation step is then carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Metoclopramide-d3 N-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxidation products.

    Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Further oxidation products of this compound.

    Reduction: Metoclopramide-d3.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Metoclopramide-d3 N-Oxide is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: The deuterated compound is used to study the metabolic pathways and pharmacokinetics of Metoclopramide.

    Drug Metabolism Research: It helps in understanding the metabolic fate of Metoclopramide in the body.

    Isotope Labeling Studies: The presence of deuterium atoms makes it useful in isotope labeling studies to trace the drug’s distribution and excretion.

    Analytical Chemistry: It is used as a reference standard in analytical methods to quantify Metoclopramide and its metabolites in biological samples.

Mechanism of Action

Metoclopramide-d3 N-Oxide exerts its effects by blocking dopamine receptors in the chemoreceptor trigger zone of the central nervous system. This action prevents nausea and vomiting triggered by various stimuli. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, leading to increased motility and accelerated gastric emptying .

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: The parent compound, widely used as an antiemetic and gastroprokinetic agent.

    N-Acetyl Metoclopramide-d3: Another deuterated derivative with similar applications.

    Metoclopramide 13C6: A carbon-13 labeled derivative used in metabolic studies.

Uniqueness

Metoclopramide-d3 N-Oxide is unique due to the presence of the N-oxide group and deuterium atoms, which provide distinct advantages in pharmacokinetic and metabolic studies. The N-oxide group enhances the compound’s stability and solubility, while the deuterium atoms allow for precise tracing in isotope labeling studies .

Properties

Molecular Formula

C14H22ClN3O3

Molecular Weight

318.81 g/mol

IUPAC Name

2-[[4-amino-5-chloro-2-(trideuteriomethoxy)benzoyl]amino]-N,N-diethylethanamine oxide

InChI

InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3

InChI Key

ZEJQXOWYPGUAMD-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC[N+](CC)(CC)[O-])Cl)N

Canonical SMILES

CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-]

Origin of Product

United States

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